2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide
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Overview
Description
2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and the unique structure of the imidazo[2,1-b][1,3]thiazole moiety contribute to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide typically involves the reaction of imidazo[2,1-b][1,3]thiazole with a brominating agent. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve the overall sustainability of the production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The imidazo[2,1-b][1,3]thiazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Acetic acid: Often used as a solvent and catalyst in cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions
Mechanism of Action
The mechanism of action of 2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide is unique due to its specific brominated structure, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS.BrH/c8-3-6(11)5-4-9-7-10(5)1-2-12-7;/h1-2,4H,3H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTOJXQVUZQETR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)C(=O)CBr.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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